

# Unveiling 11-Hydroxygelsenicine: A Technical Guide to its Discovery and History

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## Compound of Interest

Compound Name: **11-Hydroxygelsenicine**

Cat. No.: **B14853802**

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## Abstract

**11-Hydroxygelsenicine** is a gelsemine-type monoterpenoid indole alkaloid that has been isolated from the stems of *Gelsemium elegans*. As a member of the highly toxic and pharmacologically intriguing *Gelsemium* alkaloids, its discovery has opened new avenues for phytochemical research and potential drug lead discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **11-hydroxygelsenicine**, presenting the available data in a structured format for researchers. While information on its biological activity and synthesis remains limited, this document lays the foundational knowledge for future investigations into this rare natural product.

## Discovery and Initial Isolation

**11-Hydroxygelsenicine** was first reported as a new natural product by Zhang and colleagues. [1] It was isolated from the ethanol extract of the stems of the plant *Gelsemium elegans*, a species known for its rich and diverse alkaloid content.[1] Alongside **11-hydroxygelsenicine**, a related new compound, 11,14-dihydroxygelsenicine, was also isolated and characterized.[1]

## Source Material

- Plant Species: *Gelsemium elegans* (Benth.)[1]
- Plant Part: Stems[1]

# Physicochemical and Spectroscopic Data

The molecular formula of **11-hydroxygelsenicine** has been determined by high-resolution mass spectrometry. The structural elucidation was primarily achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Physicochemical Properties of **11-Hydroxygelsenicine**

Property	Value	Reference
Molecular Formula	$C_{19}H_{22}N_2O_4$	<a href="#">[2]</a>
Molecular Weight	342.39 g/mol	<a href="#">[2]</a>
Type of Alkaloid	Gelsenidine-type indole alkaloid	<a href="#">[1]</a>

## Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of **11-hydroxygelsenicine**.[\[3\]](#) Tandem mass spectrometry (MS/MS) studies have revealed characteristic fragmentation patterns. The MS<sub>2</sub> spectrum of **11-hydroxygelsenicine** (referred to as H11 in the study) shows product ions at m/z 312 and m/z 281.[\[4\]](#) These fragments are 16 Da higher than the corresponding fragments of the parent compound, gelsenicine, which is consistent with the presence of an additional hydroxyl group. [\[4\]](#)

Table 2: Key Mass Spectrometry Data for **11-Hydroxygelsenicine**

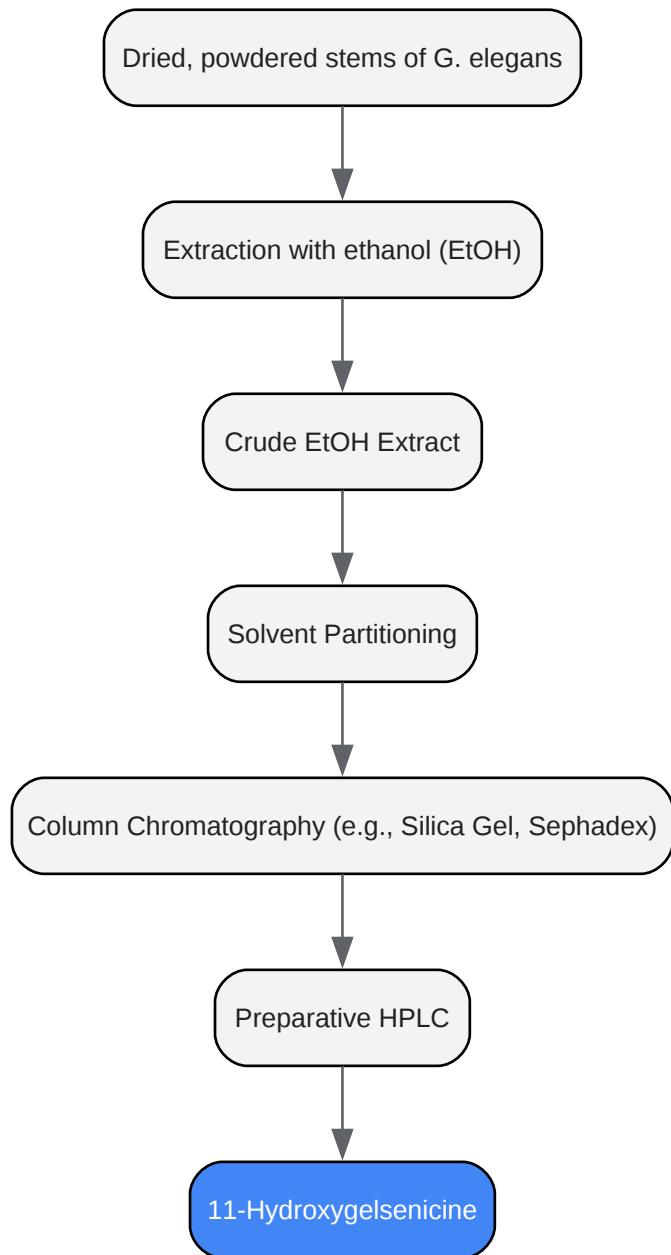
Precursor Ion $[M+H]^+$	Product Ions (m/z)	Reference
343	312, 281, 108	<a href="#">[4]</a>

## Experimental Protocols

While the full, detailed experimental protocol from the original isolation paper is not publicly available, the general procedure can be inferred from the abstract and standard phytochemical practices.

## General Isolation Workflow

The isolation of **11-hydroxygelsenicine** from *Gelsemium elegans* stems would typically involve the following steps:



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Caption: Generalized workflow for the isolation of **11-Hydroxygelsenicine**.

## Biological Activity and Pharmacology

Currently, there is a significant lack of published data on the specific biological activities and pharmacological properties of **11-hydroxygelsenicine**. A study investigating the residue depletion of Gelsemium elegans alkaloids in pigs detected **11-hydroxygelsenicine** in various tissues, including the heart, spleen, and adrenal glands, with a residence time of up to one day. [5] This indicates that the compound is absorbed and distributed in mammalian systems.[5]

Given that other gelsedine-type alkaloids from Gelsemium elegans have demonstrated a range of biological effects, including neurotoxicity and cytotoxicity, it is plausible that **11-hydroxygelsenicine** may possess similar properties.[6][7] However, dedicated screening and mechanistic studies are required to elucidate its pharmacological profile.

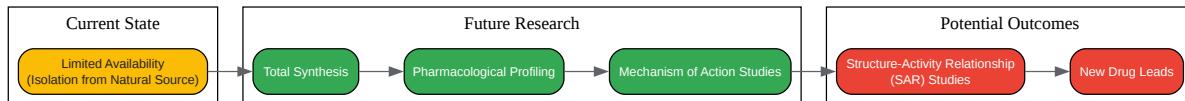
## Synthesis

To date, a total synthesis of **11-hydroxygelsenicine** has not been reported in the scientific literature. The synthetic efforts concerning gelsedine-type alkaloids have primarily focused on the parent compound, gelsenicine, and its 14-hydroxy derivative.[6] The development of a synthetic route to **11-hydroxygelsenicine** would be a valuable contribution to the field, enabling further biological evaluation and structure-activity relationship studies.

## Future Directions

The discovery of **11-hydroxygelsenicine** presents several opportunities for future research. Key areas for investigation include:

- Total Synthesis: The development of a robust and efficient total synthesis of **11-hydroxygelsenicine** is a primary objective. This would provide access to larger quantities of the compound for comprehensive biological testing.
- Pharmacological Profiling: A thorough investigation of the biological activities of **11-hydroxygelsenicine** is warranted. This should include screening for cytotoxicity against various cancer cell lines, neuroactivity, and other relevant pharmacological effects.
- Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.



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Caption: Logical flow of future research on **11-Hydroxygelsenicine**.

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